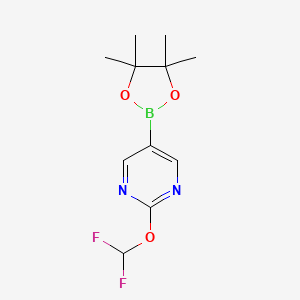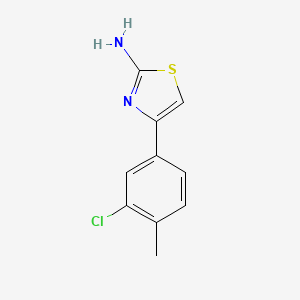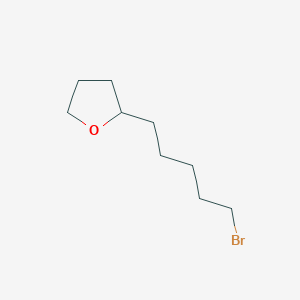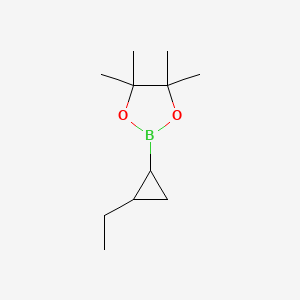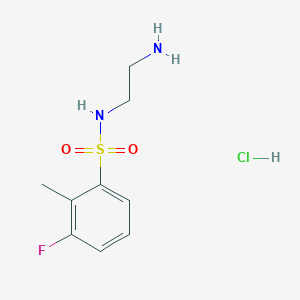![molecular formula C13H26N2 B13527051 2-(8-Azabicyclo[3.2.1]octan-3-yl)-N,N-diethylethan-1-amine](/img/structure/B13527051.png)
2-(8-Azabicyclo[3.2.1]octan-3-yl)-N,N-diethylethan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(8-Azabicyclo[3.2.1]octan-3-yl)-N,N-diethylethan-1-amine is a nitrogen-containing heterocyclic compound. The 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids, which display a wide array of interesting biological activities . This compound is of significant interest in the field of drug discovery due to its unique structure and potential pharmacological properties .
Preparation Methods
The synthesis of 2-(8-azabicyclo[3.2.1]octan-3-yl)-N,N-diethylethan-1-amine typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold . This can be achieved through various methodologies, including the stereocontrolled formation of the bicyclic scaffold from an acyclic starting material containing all the required stereochemical information . Industrial production methods often involve multistep synthesis processes, which may include the use of specific reagents and catalysts to achieve the desired stereochemistry .
Chemical Reactions Analysis
2-(8-Azabicyclo[3.2.1]octan-3-yl)-N,N-diethylethan-1-amine undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield corresponding ketones or aldehydes, while reduction reactions may produce amines or alcohols .
Scientific Research Applications
This compound has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry . In chemistry, it is used as a key synthetic intermediate in the total synthesis of various target molecules . Additionally, it is used in the development of new synthetic methodologies and the synthesis of bioactive molecules .
Mechanism of Action
The mechanism of action of 2-(8-azabicyclo[3.2.1]octan-3-yl)-N,N-diethylethan-1-amine involves its interaction with specific molecular targets and pathways . This compound may act as an agonist or antagonist at certain receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
2-(8-Azabicyclo[3.2.1]octan-3-yl)-N,N-diethylethan-1-amine can be compared with other similar compounds, such as tropane alkaloids and other nitrogen-containing heterocycles . These compounds share a similar bicyclic structure but may differ in their specific functional groups and stereochemistry . The uniqueness of this compound lies in its specific arrangement of atoms and its potential pharmacological properties .
Properties
Molecular Formula |
C13H26N2 |
|---|---|
Molecular Weight |
210.36 g/mol |
IUPAC Name |
2-(8-azabicyclo[3.2.1]octan-3-yl)-N,N-diethylethanamine |
InChI |
InChI=1S/C13H26N2/c1-3-15(4-2)8-7-11-9-12-5-6-13(10-11)14-12/h11-14H,3-10H2,1-2H3 |
InChI Key |
MBXIRJJESLSTDT-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCC1CC2CCC(C1)N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl1-(hydroxymethyl)bicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B13526974.png)
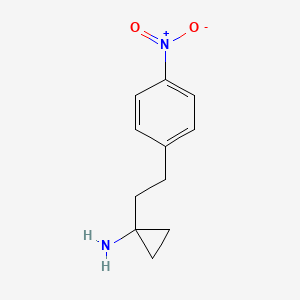
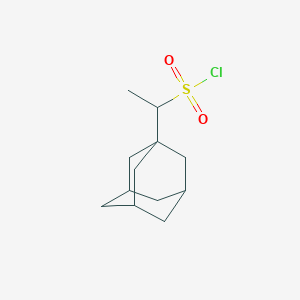
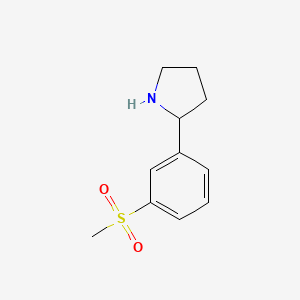
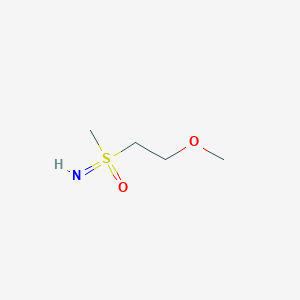
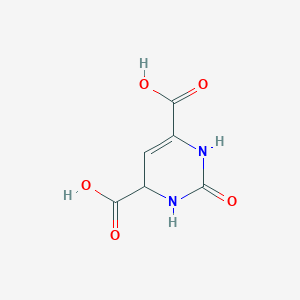
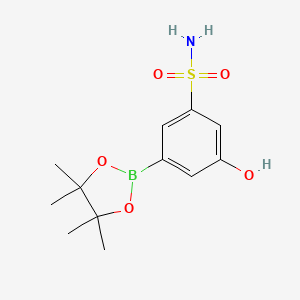
![1-[3-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]methanamine](/img/structure/B13527027.png)
